1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Description

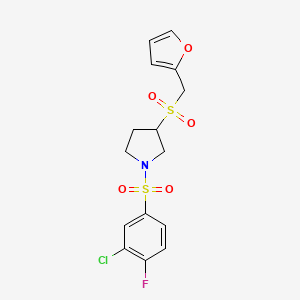

This compound is a pyrrolidine derivative featuring dual sulfonyl substituents: a 3-chloro-4-fluorophenylsulfonyl group at position 1 and a furan-2-ylmethylsulfonyl group at position 2. The chloro and fluoro substituents on the aryl ring contribute to electron-withdrawing effects, which may influence reactivity and stability.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO5S2/c16-14-8-12(3-4-15(14)17)25(21,22)18-6-5-13(9-18)24(19,20)10-11-2-1-7-23-11/h1-4,7-8,13H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJZTYRDCRUMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, with the CAS number 1798488-13-7, is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H15ClFNO5S2 |

| Molecular Weight | 407.9 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization of appropriate amino precursors.

- Sulfonylation : The introduction of sulfonyl groups is performed using sulfonyl chlorides.

- Chlorofluorophenyl Introduction : This is accomplished through nucleophilic substitution reactions involving chlorofluorobenzene derivatives.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related pyrrolidine derivatives have shown significant activity against breast and colon cancer cells, suggesting that the sulfonamide moiety may enhance biological efficacy through specific molecular interactions .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.

- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways associated with cancer progression.

- Gene Expression Modulation : It may influence gene expression patterns by interacting with transcription factors or other regulatory proteins.

Case Studies

Several studies have reported on the biological activities of structurally similar compounds:

- Antiproliferative Studies : A related compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating promising anticancer potential .

- In Vivo Studies : In murine models, compounds with similar structural features exhibited moderate tumor growth inhibition when administered orally, supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aryl Sulfonyl Groups

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine ()

- Structural Differences : Replaces the 4-fluoro group with a methoxy (-OCH₃) and substitutes the furanylmethylsulfonyl with a methylsulfonyl (-SO₂CH₃).

- Impact :

- Electron Effects : Methoxy is electron-donating, reducing electrophilicity compared to the chloro-fluoro combination.

- Solubility : Methylsulfonyl may enhance hydrophilicity relative to the bulkier furan group.

- Molecular Weight : Lower (353.8 g/mol vs. estimated ~414 g/mol for the target compound) due to simpler substituents .

3-Benzyl-1-(4-methylphenyl)sulfonylpyrrolidine ()

- Structural Differences : Features a benzyl group at position 3 and a 4-methylphenylsulfonyl (tosyl) group at position 1.

- Aromatic Interactions: Tosyl’s methyl group lacks halogen electronegativity, diminishing polar interactions compared to chloro-fluoro aryl systems .

Heterocyclic vs. Aliphatic Sulfonyl Groups

1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)phenyl]pyrrolidine ()

- Structural Differences : Retains a tosyl group but incorporates a 4-methoxyphenyl substituent instead of heterocyclic systems.

- Impact: Electronic Profile: Methoxyphenyl offers moderate electron-donating effects, contrasting with furan’s electron-rich π-system.

Pyrrolidine Derivatives with Thiadiazole and Furan ()

- Structural Differences: Includes a hydroxyphenyl-thiadiazole-amino group alongside furan.

- Impact: Bioactivity Potential: Thiadiazole and furan combinations are common in medicinal chemistry, hinting at possible kinase inhibition or antimicrobial activity for the target compound .

Data Table: Key Properties of Comparable Compounds

*Estimated based on structural analogy.

Research Findings and Implications

- Synthetic Routes : and -8 highlight palladium-catalyzed cross-coupling and nucleophilic additions as viable methods for pyrrolidine sulfonyl derivatives. The target compound may require sequential sulfonylation steps with specialized reagents (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride and furan-2-ylmethanesulfonyl chloride) .

- The chloro-fluoro-furan combination warrants evaluation in these contexts .

- Stability : The electron-withdrawing chloro and fluoro groups likely enhance oxidative stability compared to methoxy or methyl substituents, as seen in and .

Q & A

Q. How to design biological assays evaluating its activity, considering structural features?

- Methodological Answer : Prioritize targets based on structural analogs (e.g., sulfonamide-based kinase inhibitors). Use SPR (surface plasmon resonance) to measure binding kinetics to recombinant proteins. For cellular assays (anti-proliferative activity), test against cancer lines (HeLa, MCF-7) with EC50 determination via MTT assay. Compare with fluorophenyl derivatives to assess the impact of chloro-fluoro substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.